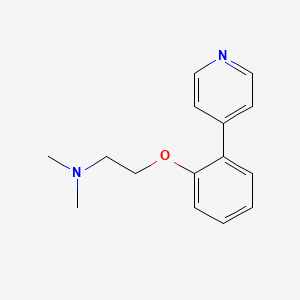

![molecular formula C8H11F4NO3S B5586603 S-[2-(acetylamino)ethyl] 2,3,3,3-tetrafluoro-2-methoxypropanethioate](/img/structure/B5586603.png)

S-[2-(acetylamino)ethyl] 2,3,3,3-tetrafluoro-2-methoxypropanethioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-[2-(acetylamino)ethyl] 2,3,3,3-tetrafluoro-2-methoxypropanethioate, also known as AF-2, is a chemical compound that has gained interest in scientific research due to its potential as a tool for studying protein-protein interactions. AF-2 is a derivative of the well-known drug, thalidomide, which was originally developed as a sedative but was later found to have anti-inflammatory and immunomodulatory properties. AF-2 has a similar structure to thalidomide but with modifications that make it more stable and less toxic.

Mechanism of Action

The mechanism of action of S-[2-(acetylamino)ethyl] 2,3,3,3-tetrafluoro-2-methoxypropanethioate involves its interaction with IDPs. This compound contains a thioester group that can react with the amino groups of lysine residues on IDPs, forming a covalent bond. This covalent bond stabilizes the interaction between this compound and the IDP, allowing for the study of their interaction.

Biochemical and Physiological Effects:

This compound has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been shown to selectively bind to certain IDPs, but its effects on other proteins have not been extensively studied. This compound has been shown to inhibit the interaction between the IDP p53 and its binding partner MDM2, which is involved in regulating the cell cycle.

Advantages and Limitations for Lab Experiments

S-[2-(acetylamino)ethyl] 2,3,3,3-tetrafluoro-2-methoxypropanethioate has several advantages for use in lab experiments. It is relatively easy to synthesize and has minimal toxicity, making it a safe tool to use in cell-based assays. It selectively binds to certain IDPs, making it a useful tool for studying their interactions. However, this compound has some limitations. Its effects on other proteins have not been extensively studied, and it may not be suitable for studying IDP interactions in all contexts.

Future Directions

There are several potential future directions for research involving S-[2-(acetylamino)ethyl] 2,3,3,3-tetrafluoro-2-methoxypropanethioate. One area of interest is the development of this compound derivatives with improved binding specificity and affinity for certain IDPs. Another area of interest is the use of this compound in combination with other tools, such as NMR spectroscopy, to study IDP interactions in more detail. Additionally, the effects of this compound on other proteins and cellular processes could be further studied to better understand its potential as a research tool.

Synthesis Methods

The synthesis of S-[2-(acetylamino)ethyl] 2,3,3,3-tetrafluoro-2-methoxypropanethioate involves the reaction of thalidomide with several reagents, including acetic anhydride, trifluoroacetic anhydride, and methanethiol. The resulting product is then purified using column chromatography. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.

Scientific Research Applications

S-[2-(acetylamino)ethyl] 2,3,3,3-tetrafluoro-2-methoxypropanethioate has been shown to have potential as a tool for studying protein-protein interactions, particularly those involving intrinsically disordered proteins (IDPs). IDPs are a class of proteins that lack a defined three-dimensional structure and are involved in a wide range of cellular processes. Studying IDP interactions is challenging due to their lack of structure, but this compound has been shown to selectively bind to certain IDPs, making it a useful tool for studying their interactions.

Properties

IUPAC Name |

S-(2-acetamidoethyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F4NO3S/c1-5(14)13-3-4-17-6(15)7(9,16-2)8(10,11)12/h3-4H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZFLGLMXFRHSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC(=O)C(C(F)(F)F)(OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F4NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5586525.png)

![3-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5586532.png)

![N-{3-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5586543.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5586546.png)

![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5586557.png)

![N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5586566.png)

![1-(2-methoxyphenyl)-N-[1-methyl-2-(2-thienyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5586578.png)

![(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)methyl(phenyl)amine](/img/structure/B5586586.png)

![1-cyclohexyl-3-cyclopropyl-5-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5586593.png)

![4-chloro-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5586596.png)

![4,6-dichloro-N-{2-[(3,3,3-trifluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5586612.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3-fluorophenyl)urea](/img/structure/B5586617.png)